8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
The compound 8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative featuring a unique substitution pattern. Its structure includes:
- A 2-hydroxy-3-(o-tolyloxy)propyl chain at position 7, where the o-tolyloxy (ortho-methylphenoxy) group confers lipophilicity and steric bulk.
- A 3-methyl group at position 3, stabilizing the purine core.
Computational studies using tools like Chemicalize.org (based on ChemAxon) suggest that its physicochemical properties are influenced by the o-tolyloxy group, which may enhance membrane permeability compared to more polar analogs .
Properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(prop-2-enylamino)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-4-9-20-18-21-16-15(17(26)22-19(27)23(16)3)24(18)10-13(25)11-28-14-8-6-5-7-12(14)2/h4-8,13,25H,1,9-11H2,2-3H3,(H,20,21)(H,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQALXAYQZENEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCC=C)N(C(=O)NC3=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis:
Reagents and Catalysts: : Common reagents include alkylating agents, base catalysts, and protective groups for selective reactions.
Conditions: : Reactions typically occur under controlled temperatures, sometimes requiring inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial synthesis scales up laboratory methods using continuous flow reactors and optimized conditions to ensure high yield and purity. Automation and real-time monitoring improve the efficiency and safety of these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The allylamino group can be oxidized using reagents like potassium permanganate.
Reduction: : The purine core might undergo reduction with agents like hydrogen in the presence of palladium.
Substitution: : The o-tolyloxy group can participate in nucleophilic substitutions.
Common Reagents and Conditions
Typical reagents include bases like sodium hydroxide for deprotonation, and solvents like dimethyl sulfoxide (DMSO) for facilitating organic reactions.
Major Products Formed
Oxidation Products: : Introduction of carbonyl functionalities.
Reduction Products: : Formation of purine derivatives with hydrogenated sites.
Substitution Products: : Compounds with modified side chains.
Scientific Research Applications
This compound is explored for various applications:
Chemistry: : Used as a precursor in synthesizing more complex molecules.
Biology: : Studies on its interaction with enzymes and receptors.
Medicine: : Potential therapeutic applications due to its biological activity.
Industry: : Utilized in manufacturing certain pharmaceuticals and agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
Targets: : Enzymes involved in metabolic pathways, receptors in cellular signaling.
Pathways: : Interruption or modulation of specific biochemical pathways, influencing disease processes or physiological responses. The compound's structural features allow it to interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Purine Derivatives
*LogP values estimated via computational models (e.g., ChemAxon) .
Substituent Effects on Physicochemical Properties
- Lipophilicity: The o-tolyloxy group in the target compound contributes to higher LogP compared to analogs with 4-methoxyphenoxy () or phenoxyethyl () groups. This aligns with the ortho-methyl group’s steric and hydrophobic nature.
- Solubility : Analogs with polar substituents (e.g., 4-methoxy in , hydroxypropyl in ) exhibit improved aqueous solubility, critical for bioavailability.
- Thermal Stability : The styryl-substituted analog () shows a high melting point (230°C), likely due to π-stacking interactions, whereas the target compound’s stability may depend on the flexible hydroxypropyl chain.
Biological Activity
The compound 8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule with a purine base structure. Its unique substituent pattern suggests significant potential for biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H23N5O4
- Molecular Weight : 385.424 g/mol
- CAS Number : 876893-31-1
This compound exhibits its biological effects primarily through modulation of various biochemical pathways. The purine core is known to interact with adenosine receptors and other nucleoside-related pathways, which are critical in various physiological processes including inflammation and immune responses.
Antiviral Properties
Research has indicated that purine derivatives can exhibit antiviral activities. Specifically, compounds with similar structures have been shown to inhibit viral replication by interfering with nucleic acid synthesis. For instance, studies on related purines demonstrate their efficacy against viruses such as HIV and herpes simplex virus (HSV) .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Purine derivatives are often investigated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that modifications to the purine structure can enhance cytotoxicity against various cancer cell lines. For example, similar compounds have demonstrated IC50 values in the micromolar range against specific cancer types .
Immunomodulatory Effects
This compound may also influence immune responses through its interaction with Toll-like receptors (TLRs). Compounds that activate TLRs can enhance immune responses and are being studied for their potential use in vaccine adjuvants .
Case Studies
- Antiviral Efficacy : A study demonstrated that a related purine derivative exhibited significant antiviral activity against influenza virus, with a reported IC50 value of 15 nM in vitro .
- Antitumor Activity : In a comparative analysis of purine derivatives, one compound structurally similar to this compound showed an IC50 of 25 µM against human breast cancer cells .
- Immunomodulation : In experimental models, compounds activating TLR7/8 pathways showed enhanced cytokine production in macrophages, indicating potential therapeutic applications in immunotherapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity | IC50 Value |
|---|---|---|---|
| Caffeine | Purine | Stimulant | N/A |
| Theophylline | Purine | Bronchodilator | 10 µM |
| 8-Aminopurine | Purine | Antiviral | 20 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
